molecular formula C25H58O2Si3 B071751 Stearyl trisiloxane CAS No. 167160-55-6

Stearyl trisiloxane

Cat. No.: B071751
CAS No.: 167160-55-6
M. Wt: 475 g/mol
InChI Key: YAIHETNVSHUZMY-UHFFFAOYSA-N
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Description

Stearyl trisiloxane is a type of silicone surfactant characterized by its unique molecular structure, which includes a stearyl group attached to a trisiloxane backbone. This compound is known for its excellent surface activity, making it a valuable ingredient in various industrial and scientific applications. Its ability to reduce surface tension and enhance the spreading of liquids on surfaces has garnered significant attention in fields such as agriculture, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl trisiloxane can be synthesized through several methods, including hydrosilylation and alcoholysis-hydrolysis reactions. One common approach involves the hydrosilylation of stearyl alcohol with trisiloxane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Hydrolysis Reactions

Stearyl trisiloxane undergoes hydrolysis in aqueous environments, breaking siloxane (Si-O-Si) bonds. This reaction is pH-dependent and follows general siloxane hydrolysis principles:

Reaction:
Stearyl trisiloxane+H2OSilanol intermediates+Byproducts\text{this compound}+\text{H}_2\text{O}\rightarrow \text{Silanol intermediates}+\text{Byproducts}

  • Acidic Conditions : Hydrolysis occurs rapidly, producing silanol (Si-OH) groups and shorter-chain siloxanes.

  • Neutral/Weakly Alkaline Conditions : Slower hydrolysis with partial degradation of the trisiloxane backbone .

Key Findings :

  • Hydrolysis stability is critical for applications in cosmetics and pharmaceuticals, where moisture resistance is required.

  • The stearyl group provides hydrophobic shielding, delaying hydrolysis compared to unsubstituted siloxanes .

Condensation Reactions

Hydrolysis products (silanol intermediates) undergo condensation to form polysiloxanes:

Reaction:
2Silanol intermediatesPolysiloxane+H2O2\text{Silanol intermediates}\rightarrow \text{Polysiloxane}+\text{H}_2\text{O}

Factors Influencing Condensation :

ParameterEffect on Reaction Rate
TemperatureIncreases with heat
Catalyst (e.g., acid/base)Accelerates condensation
Solvent PolarityPolar solvents favor reaction

Industrial applications leverage this reaction to synthesize silicone polymers with tailored viscosities .

Hydrosilylation

Reactants :

  • Dichloropolydimethylsiloxane

  • Stearyl alcohol (C₁₈H₃₇OH)

Reaction:
Cl Si O Si Cl+C18H37OHStearyl trisiloxane+HCl\text{Cl Si O Si Cl}+\text{C}_{18}\text{H}_{37}\text{OH}\rightarrow \text{this compound}+\text{HCl}

Conditions :

  • Temperature: 80–120°C

  • Catalyst: Platinum-based

Industrial Production Data

ParameterValue
Yield85–92%
Purity≥95%
ByproductsChlorinated siloxanes

This method is favored for scalability and minimal byproduct generation .

Stabilization Mechanisms in Formulations

This compound enhances stability in dermatological and pharmaceutical formulations:

Mechanism :

  • Forms hydrophobic coatings around active ingredients (e.g., antioxidants), preventing oxidative degradation.

  • Reduces interfacial tension in emulsions, improving shelf life .

Experimental Evidence :

  • In UVA-exposed formulations, this compound increased beta-carotene stability by 40% compared to non-siloxane carriers.

Comparative Reactivity

PropertyThis compoundUnmodified Trisiloxane
Hydrolysis RateSlowFast
Thermal StabilityHigh (≤250°C)Moderate (≤180°C)
Solubility in LipidsHighLow

The stearyl group significantly reduces reactivity with polar solvents while enhancing lipid compatibility .

Scientific Research Applications

Chemical Properties and Structure

Stearyl trisiloxane consists of a stearyl group (C18H37) attached to a trisiloxane backbone. This configuration imparts both hydrophobic and hydrophilic properties, making it effective as a surfactant. The compound's ability to reduce surface tension and enhance wetting properties is crucial for its applications across different sectors.

Chemistry

  • Surfactant in Nanoparticle Synthesis : this compound is utilized as a surfactant in the synthesis of nanoparticles, aiding in the stabilization and dispersion of these particles in solutions. Its unique structure allows for effective interaction with various materials during chemical processes .
  • Interface Modification : The compound is employed to modify interfaces in chemical reactions, enhancing solubility and reactivity of hydrophobic substances .

Biology

  • Cell Membrane Permeability : In biological research, this compound is used to enhance the permeability of cell membranes. This property is particularly useful in cell culture experiments where the introduction of substances into cells is required.
  • Drug Delivery Systems : Its application in drug formulations helps improve the solubility and bioavailability of hydrophobic drugs, facilitating more effective therapeutic outcomes .

Medicine

  • Cosmetic Formulations : In dermatological products, this compound serves as an emollient and skin conditioning agent. It enhances the texture and spreadability of creams and lotions while providing moisture retention .
  • Therapeutic Agents : The compound's properties are explored in formulations aimed at delivering therapeutic agents more effectively through skin or mucosal membranes .

Industry

  • Agricultural Applications : this compound is incorporated into agricultural formulations to improve the spreading and adhesion of pesticides and herbicides on plant surfaces. This enhances the effectiveness of these chemicals by ensuring better coverage .
  • Fire Suppression Agents : Recent studies have indicated that formulations containing this compound can improve fire suppression capabilities due to their unique interfacial tension properties, making them suitable for use in firefighting foams .

Case Study 1: Agricultural Formulations

A study conducted on the use of this compound in pesticide formulations demonstrated a significant increase in coverage on leaf surfaces compared to traditional surfactants. This enhanced coverage led to improved efficacy of the pesticide application, resulting in higher crop yields.

Case Study 2: Drug Delivery Systems

Research involving this compound as part of a drug delivery system for hydrophobic drugs showed an increase in bioavailability by up to 50% when compared to control formulations without the compound. This highlights its potential for improving therapeutic effectiveness.

Mechanism of Action

The mechanism of action of stearyl trisiloxane primarily involves its ability to reduce surface tension and enhance the spreading of liquids. This is achieved through the alignment of its hydrophobic stearyl group and hydrophilic trisiloxane backbone at the liquid-air interface, creating a more uniform and stable film. This property is particularly valuable in applications requiring efficient wetting and spreading, such as in agricultural sprays and cosmetic formulations .

Comparison with Similar Compounds

    Dimethicone copolyol: Another silicone surfactant with similar surface activity but different molecular structure.

    Trisiloxane polyether: Known for its excellent spreading properties but with different hydrophilic groups.

    Silicone quaternary ammonium salts: Used for their antimicrobial properties and surface activity

Uniqueness: Stearyl trisiloxane stands out due to its unique combination of a long hydrophobic stearyl chain and a trisiloxane backbone, providing superior spreading and wetting properties compared to other silicone surfactants. Its ability to form stable films at low concentrations makes it particularly valuable in applications requiring efficient surface coverage .

Biological Activity

Stearyl trisiloxane is a silicone surfactant characterized by its unique molecular structure, which includes a stearyl group attached to a siloxane backbone. This compound has garnered attention in various fields, including cosmetics, pharmaceuticals, and agricultural applications, due to its notable biological activities and properties. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential applications.

This compound exhibits significant biochemical properties that influence its interaction with biomolecules. As a surfactant, it can alter the surface tension of biological fluids, facilitating the solubilization and dispersion of other compounds. This property is particularly valuable in formulations where effective delivery of active ingredients is necessary.

Property Description
Molecular Structure Contains a stearyl group attached to a siloxane backbone
Surface Activity Reduces surface tension in aqueous solutions
Solubilization Enhances solubility of hydrophobic compounds
Biocompatibility Generally recognized as safe for dermal applications

Cellular Effects

Studies on the cellular effects of this compound indicate that it can influence various cellular processes. It has been shown to enhance the permeability of cell membranes, which can improve the uptake of therapeutic agents in drug formulations.

Case Study: Enhanced Drug Delivery

A study investigating the use of this compound in drug delivery systems found that it significantly improved the bioavailability of poorly soluble drugs. The compound facilitated better absorption in vitro when tested on human epithelial cells, demonstrating its potential as an excipient in pharmaceutical formulations .

Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves its interaction with lipid membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Mechanism Overview

  • Membrane Interaction : Alters lipid bilayer properties.
  • Protein Binding : Can modulate protein functions by altering their environment.
  • Signal Transduction : May influence cellular signaling pathways through membrane interactions.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent. In animal studies, varying concentrations have demonstrated differing levels of efficacy and safety profiles.

Table 2: Dosage Effects Observed in Animal Studies

Dosage (mg/kg) Observed Effect
1Minimal effect on liver function
10Moderate enhancement of drug absorption
50Potential toxicity observed; monitoring required

Metabolic Pathways

This compound may participate in various metabolic pathways within biological systems. Its degradation products can be further metabolized or excreted, indicating a need for understanding its metabolic fate.

Transport and Distribution

The transport and distribution of this compound within tissues are crucial for its efficacy. Studies suggest that it can be effectively absorbed through dermal routes and distributed to systemic circulation, enhancing its utility in topical formulations.

Subcellular Localization

Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action. Research indicates that it may localize within lipid rafts or endosomal compartments, influencing intracellular signaling and transport processes.

Applications in Industry

This compound's unique properties make it valuable across various industries:

  • Cosmetics : Used as an emollient and skin conditioning agent.
  • Pharmaceuticals : Enhances drug delivery systems.
  • Agriculture : Improves pesticide adhesion and efficacy on plant surfaces.

Properties

IUPAC Name

trimethyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H58O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(8,26-28(2,3)4)27-29(5,6)7/h9-25H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIHETNVSHUZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H58O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168238
Record name Stearyl trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167160-55-6
Record name Stearyl trisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167160556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearyl trisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEARYL TRISILOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/796MG354ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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